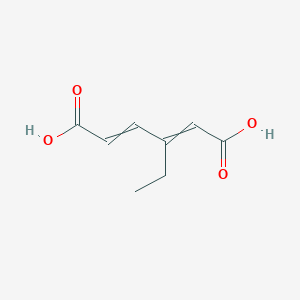![molecular formula C23H20N6O3 B12598678 N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea CAS No. 646451-03-8](/img/structure/B12598678.png)
N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected via a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea typically involves the reaction of 6-(2-methylpyridin-3-yloxy)pyridin-3-amine with a suitable isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The pyridine rings in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-pyridylmethyl)amine: A related compound with similar coordination properties.
2,2’-Dipicolylamine: Another compound with two pyridine rings, used in similar applications.
Uniqueness
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
646451-03-8 |
|---|---|
Molekularformel |
C23H20N6O3 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
1,3-bis[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]urea |
InChI |
InChI=1S/C23H20N6O3/c1-15-19(5-3-11-24-15)31-21-9-7-17(13-26-21)28-23(30)29-18-8-10-22(27-14-18)32-20-6-4-12-25-16(20)2/h3-14H,1-2H3,(H2,28,29,30) |
InChI-Schlüssel |
XXPHZOZRPYWQEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)NC(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


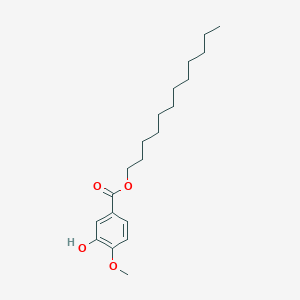
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)

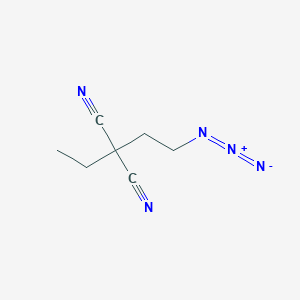
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
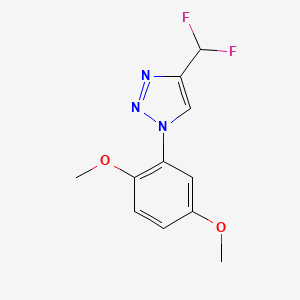
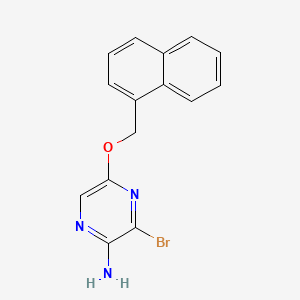
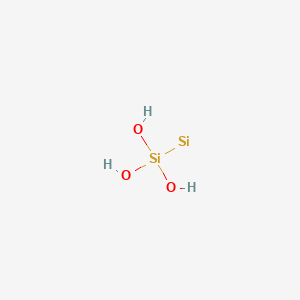
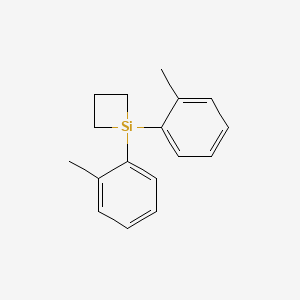
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
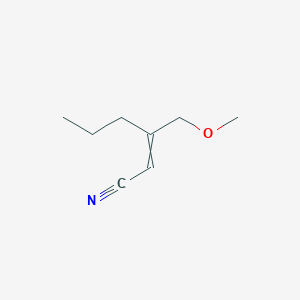
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
